Propylene

説明

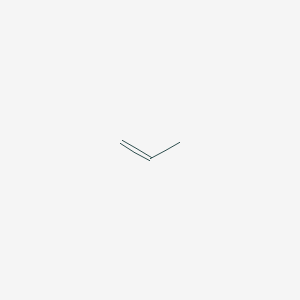

Structure

2D Structure

3D Structure

特性

IUPAC Name |

prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQONPFPTGQHPMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6, Array, CH3CHCH2 | |

| Record name | PROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4355 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0559 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | propene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Propene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25085-53-4, 26063-22-9, 779327-97-8, 16813-72-2, 15220-87-8, 6842-15-5, 9003-07-0 | |

| Record name | Isotactic polypropylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25085-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syndiotactic polypropylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26063-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, homopolymer, stereoblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=779327-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16813-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, pentamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15220-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6842-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polypropylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5021205 | |

| Record name | 1-Propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

42.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propylene is a colorless gas with a faint petroleum like odor. It is shipped as a liquefied gas under its own vapor pressure. For transportation it may be stenched. Contact with the liquid can cause frostbite. It is easily ignited. The vapors are heavier than air. Any leak can either be liquid or vapor. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used to make other chemicals. Can cause explosion., A colorless gas with the odor of olefins (alkenes); [ACGIH], COLOURLESS COMPRESSED LIQUEFIED GAS., Colorless gas with a faint petroleum like odor. | |

| Record name | PROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4355 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0559 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/138 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

-53.9 °F at 760 mmHg (NTP, 1992), -47.68 °C, -48 °C, -53.9 °F | |

| Record name | PROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4355 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0559 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/138 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

-162 °F (NTP, 1992), -108 °C, -162 °F (-108 °C), Flammable gas, -162 °F | |

| Record name | PROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4355 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0559 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/138 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

44.6 mL/100 mL (NTP, 1992), In water, 200 mg/L at 25 °C, In water, 44.6 mL gas/100 mL at 20 °C, Very soluble in water, Very soluble in ethanol, acetic acid, For more Solubility (Complete) data for Propylene (7 total), please visit the HSDB record page., Solubility in water: poor | |

| Record name | PROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4355 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0559 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.609 at -52.6 °F (USCG, 1999) - Less dense than water; will float, 0.5139 at 20 °C/4 °C (liquid), Density: 1.49 (Air = 1.0) (triple point), Density: 0.505 g/cu cm at 25 °C (pressure >1 atm ), Relative density (water = 1): 0.5, 0.609 at -52.6 °F | |

| Record name | PROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4355 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0559 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/138 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

1.46 at 32 °F (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.46 (Air = 1.0) at 0 °C, Relative vapor density (air = 1): 1.5, 4.46 | |

| Record name | PROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4355 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0559 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/138 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at -205.4 °F ; 760 mmHg at -53.9 °F (NTP, 1992), VP: 10 atm at 19.8 °C, 8.69X10+3 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 25 °C: 1158, 1 mmHg at -205.4 °F | |

| Record name | PROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4355 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0559 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/138 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

Contaminants are propane, ethane, carbon dioxide., Polymerization grade propylene typically contains the following impurities (ppm max): saturates (200), butylene (20), ethylene (20), methylacetylene (10), oxygen (10), butadiene (5), propadiene (5), carbon monoxide (5), carbon dioxide (5), water (5), hydrogen (5), and methanol (5). | |

| Record name | Propylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

115-07-1, 13987-01-4, 6842-15-5, 25085-53-4, 90530-12-4 | |

| Record name | PROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4355 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripropylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13987-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, tetramer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006842155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, homopolymer, isotactic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025085534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propene, ammoxidized, by-products from | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090530124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUG1H506LY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0559 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/138 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-301.4 °F (NTP, 1992), -185.30 °C, -185 °C, -301.4 °F | |

| Record name | PROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4355 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/175 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0559 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/138 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Advanced Methodologies for Propylene Synthesis and Production

Conventional Industrial Propylene Production Processes

Historically, the majority of this compound has been produced as a co-product from larger-scale processes primarily aimed at other commodities. These conventional methods include steam cracking of hydrocarbons and fluid catalytic cracking (FCC) of gas oils.

Steam Cracking of Hydrocarbons

Steam cracking is a dominant technology for producing light olefins, including this compound. This process involves the pyrolysis of various hydrocarbon feedstocks, such as ethane, propane (B168953), naphtha, and gas oils, with steam at high temperatures (typically 800-900°C). The addition of steam helps to increase olefin selectivity and reduce coke formation. The reaction mechanism in steam cracking involves free radical reactions.

The yield of this compound from steam cracking is highly dependent on the feedstock and operating conditions, generally ranging from 5% to 20% by weight. For instance, cracking propane can yield about 15% this compound, while naphtha steam cracking at high severity also yields approximately 15% this compound. Lower severity operations in steam crackers can improve selectivity towards this compound, though these units are not designed to achieve this compound-to-ethylene ratios significantly greater than one.

| Feedstock | Typical this compound Yield (wt%) |

|---|---|

| Propane | ~15% |

| Naphtha | ~15% |

| Light Hydrocarbons | 5-20% |

| Heavy Hydrocarbons | 12-15% |

Fluid Catalytic Cracking (FCC) of Gas Oils

Fluid Catalytic Cracking (FCC) units are primary hydrocarbon conversion units in modern petroleum refineries, initially designed to convert low-value heavy feedstocks like gas oils into more valuable products such as gasoline. This compound is produced as a byproduct in FCC processes.

Conventional FCC processes typically produce a low amount of this compound, ranging from approximately 3% to 6% by weight. However, with modifications to the process, unit design, and catalyst, FCC units can be optimized to increase this compound yields. Feedstocks for FCC units can include straight-run gas oil, coker gas oil, hydrocracked gas oil, atmospheric bottoms, vacuum bottoms, and deasphalted oil (DAO)/demetallized oil (DMO).

| Process Type | Typical this compound Yield (wt%) |

|---|---|

| Conventional FCC | 3-6% |

| Optimized FCC | Up to 20-22% |

High Severity FCC (HS-FCC) for Enhanced this compound Yield

High Severity Fluid Catalytic Cracking (HS-FCC) is an advanced evolution of the conventional FCC process, specifically engineered to maximize the production of light olefins, particularly this compound. This technology involves operating under more severe conditions, including higher catalyst-to-oil ratios, higher steam injection rates, and elevated temperatures.

HS-FCC employs a highly selective catalyst and additive system, often incorporating ZSM-5 zeolite, which selectively cracks olefins in the gasoline range to further increase this compound yield. Optimized reaction conditions, such as high reaction temperature coupled with short contact time in a downflow reactor system, are crucial. This approach enhances primary reactions towards olefins while limiting undesirable secondary reactions like hydrogen transfer and thermal degradation, which can lead to less valuable products.

HS-FCC has demonstrated the ability to produce significantly higher this compound yields, with some units achieving 17% to 20% by weight, and even up to 25% this compound yield from paraffinic crude base vacuum gas oil (VGO) under specific HS-FCC reaction conditions. Deep Catalytic Cracking (DCC) is another advanced FCC-derived process that can produce even higher this compound yields from heavy feedstocks, with DCC-I mode specifically designed for maximum this compound operation.

| Technology | Typical this compound Yield (wt%) | Feedstock |

|---|---|---|

| HS-FCC | 17-20% | Various, including hydrotreated residue |

| HS-FCC | Up to 25% | Paraffinic crude base vacuum gas oil (VGO) |

| PMcc™ | Up to 22% | Distillates, vacuum gas oils, residual oils |

| DCC-I | Highest this compound yield | Heavy feedstocks |

On-Purpose this compound Production Technologies

With the widening gap between this compound demand and the supply from conventional byproduct sources, "on-purpose" this compound production technologies have gained significant traction. These processes are designed specifically to produce this compound as the primary product, offering greater control over supply.

Propane Dehydrogenation (PDH)

Propane Dehydrogenation (PDH) is the leading on-purpose technology for this compound production, converting propane (C₃H₈) into this compound (C₃H₆) and hydrogen (H₂). This process is particularly attractive due to the increasing availability of propane, especially from shale gas extraction. PDH offers a direct method for this compound production, reducing dependency on crude oil-derived feedstocks.

Major commercial PDH processes include UOP Oleflex and Lummus Catofin. The Oleflex process typically uses platinum/aluminum-based catalysts, while the Catofin process employs chromium/aluminum-based catalysts. PDH units can achieve high this compound yields, with the Oleflex process reporting yields of 85% and the Catofin process achieving this compound selectivity higher than 87%. The hydrogen byproduct from PDH can be utilized as fuel within the unit or exported for other uses.

| PDH Process | Catalyst Type | This compound Yield/Selectivity |

|---|---|---|

| Oleflex | Platinum/Aluminum-based | 85% yield |

| Catofin | Chromium/Aluminum-based | >87% selectivity |

Thermodynamic and Kinetic Considerations in PDH

The propane dehydrogenation reaction (C₃H₈ → C₃H₆ + H₂) is highly endothermic, meaning it requires a significant input of heat to proceed. To favor the forward reaction and maximize this compound yield, the process is typically carried out at high temperatures, usually ranging from 600°C to 680°C, and under low pressures.

The reaction is equilibrium-limited, and continuous removal of hydrogen from the reaction environment, often through purge streams or selective membranes, helps to shift the equilibrium towards this compound formation. The performance of a PDH unit is fundamentally linked to the catalyst used. Catalysts, such as platinum-based or chromium oxide-based systems, play a crucial role in selectively dehydrogenating propane while minimizing undesirable side reactions like coking, cracking of hydrocarbons, and the formation of tar. Efficient catalyst regeneration, often achieved by periodically burning off coke deposits, is essential for sustainable operation. The choice of catalyst support and promoters can also influence catalytic activity, coke formation, and the prevention of deep dehydrogenation of this compound.

Catalyst Development for PDH

Catalytic Cracking of Higher Hydrocarbons (e.g., C4 and C5 Olefins)

The catalytic cracking of higher hydrocarbons, particularly C4 and C5 olefins, has emerged as a crucial on-purpose technology for this compound production, addressing the growing demand and the decreasing supply from conventional processes that increasingly utilize lighter feeds. These processes convert low-value byproduct streams from steam crackers, oil refineries, and methanol-to-olefins (MTO) plants into more valuable light olefins like this compound and ethylene (B1197577). vcdcenter.com

These processes typically operate under moderate reaction conditions, such as temperatures ranging from 500-600 °C and pressures from 0.1-0.2 MPa (OCC) or 0-0.5 MPa (Omega). vcdcenter.comengineering.org.cn The reactions are slightly endothermic, with heat supplied by preheating the feed and reactor effluent. digitalrefining.com A key advantage of catalytic cracking over thermal cracking is the significantly lower heat of reaction and operating temperatures (500-600 °C compared to 800-850 °C for thermal processes). ejcmpr.com Additionally, these processes often employ single-stage adiabatic fixed-bed reactors, contributing to economic efficiency and lower investment costs. vcdcenter.comejcmpr.comdigitalrefining.com They also exhibit good feedstock flexibility, tolerating impurities like diolefins, sulfides, and nitrogenous compounds. vcdcenter.com

Table 1: Overview of Catalytic Cracking Processes for this compound Production

| Process Name | Developer(s) | Feedstock Examples | Typical this compound Yield (wt%) | Key Catalyst Type |

| Omega Process | Asahi Kasei | C4-C8 olefins | 40-60 | ZSM-5 zeolite |

| Olefins Catalytic Cracking (OCC) | Sinopec | C4/C5 olefins | 55-60 | Shape-selective molecular sieve (ZSM-5) |

| Propylur | Lurgi/Linde | C4/C5 cuts, raffinate I/II, gasoline fractions | Up to 60 (with recycle) | ZSM-5 zeolite |

| MOI Process | ExxonMobil | Cracked C4, light pyrolysis gasoline, FCC light naphtha | - | ZSM-5 zeolite |

Catalyst Design for Selective C4/C5 Cracking to this compound

The success of catalytic cracking processes for on-purpose this compound production heavily relies on the design of highly selective catalysts. Zeolite catalysts, particularly those of the ZSM-5 type, are predominantly employed due to their unique properties. vcdcenter.comengineering.org.cnejcmpr.comdigitalrefining.comtulane.edu

These catalysts are characterized by their shape-selective molecular sieve structure, which allows for the preferential formation of this compound and ethylene while minimizing the production of lighter or heavier olefins. vcdcenter.com For instance, the OCC process utilizes a pure crystalline ZSM-5 zeolite with a hierarchical pore structure that effectively inhibits hydrogen transfer reactions, a common side reaction in cracking processes that can reduce olefin selectivity. vcdcenter.comengineering.org.cn The catalyst's activity and selectivity are optimized to achieve high this compound yields. Research indicates that this compound yields can reach 55-60%, with ethylene yields around 15-20%. vcdcenter.com Some processes, like Propylur, can further increase this compound yield to 60% and ethylene yield to 15% by recycling unconverted butylenes. digitalrefining.com The catalysts are also designed for long service life, with some exhibiting stability for over a year. vcdcenter.com

Table 2: Key Characteristics and Performance of Catalysts in C4/C5 Cracking

| Catalyst Type | Key Properties | This compound Selectivity/Yield | Ethylene Yield | Notes |

| ZSM-5 Zeolite | Shape-selective, hierarchical pore structure, inhibits hydrogen transfer | 40-60 wt% (Omega), 55-60 wt% (OCC), up to 60 wt% (Propylur with recycle) | 15-20 wt% (OCC), up to 15 wt% (Propylur with recycle) | Optimized for this compound, long service life (>1 year for OCC) vcdcenter.comengineering.org.cndigitalrefining.comtulane.edu |

Emerging and Sustainable this compound Production Routes

The pursuit of carbon neutrality and the need to reduce reliance on fossil resources have driven significant research and development into emerging and sustainable this compound production routes. These methodologies aim to utilize renewable biomass feedstocks, offering environmentally friendly alternatives to conventional petroleum-based processes. asiaresearchnews.compollen.amazom.comresearchgate.net

Bio-based this compound Production

Bio-based this compound production, while less explored than bio-ethylene, represents a promising avenue for sustainable chemical manufacturing. The most viable routes currently under investigation involve the conversion of biomass-derived oxygenates and the methanol-to-propylene (MTP) process utilizing biomethanol. pollen.am

Conversion of Biomass-Derived Oxygenates (e.g., Glycerol (B35011), Allyl Alcohol)

Glycerol, a significant byproduct of biodiesel production, is an abundant and renewable feedstock for bio-based chemicals. asiaresearchnews.comazom.comrsc.orggoogle.combritannica.com Its conversion to this compound typically involves hydrodeoxygenation (HDO) processes, which can occur in one step or through tandem reactions. rsc.orgresearchgate.netrsc.orgeuropa.eu

Research has focused on various catalytic systems for glycerol conversion. Molybdenum-based catalysts, such as 8.7 wt% Mo/black carbon, have shown high this compound selectivity and conversion rates. rsc.org For example, a study reported a this compound yield of 71% with almost complete glycerol conversion over an 8.7 wt% Mo/BC catalyst. rsc.org Other effective catalysts include Fe-Mo supported on activated carbon, achieving up to 90% this compound selectivity at 300 °C and ambient pressure. rsc.org Bifunctional catalysts, combining redox and acidic sites, have also been explored, including combinations like Ir/ZrO2 with ZSM-5-30, and MoO3-Ni2/Al2O3 with ZSM-5-30. rsc.org The conversion often proceeds through intermediates such as 2-propen-1-ol (allyl alcohol) and acrolein. asiaresearchnews.comazom.comrsc.orggoogle.comacs.orgrsc.orgrsc.org

Allyl alcohol, a derivative of glycerol, is another key oxygenate for bio-propylene synthesis. asiaresearchnews.comazom.comrsc.orgrsc.org The challenge in converting allyl alcohol to this compound lies in selectively breaking the carbon-oxygen bond rather than hydrogenating the carbon-carbon double bond. Recent advancements include the development of novel catalysts containing metalloligands (e.g., Ru-Ir/Rh complexes) that facilitate the selective reduction of allyl alcohol to this compound using hydrogen gas or electrochemical methods. asiaresearchnews.comazom.comrsc.org Photocatalytic transfer hydrogenolysis using powdered Pd/TiO2 in methanol (B129727) under near-ultraviolet-visible light has also demonstrated high chemo- and redox selectivity for this compound production from allyl alcohol. rsc.org

Table 3: Conversion of Biomass-Derived Oxygenates to this compound

| Feedstock | Key Intermediates | Catalysts Examples | Reaction Conditions (Typical) | This compound Yield/Selectivity |

| Glycerol | 2-propen-1-ol (Allyl Alcohol), Acrolein | Mo-based (e.g., 8.7 wt% Mo/BC), Fe-Mo/activated carbon, Ni/Mo/W hydrotreating catalysts | 300-367 °C, 8.0 MPa H2 pressure (for some HDO processes) | Up to 90% selectivity, 71% yield rsc.orgrsc.orgeuropa.eu |

| Allyl Alcohol | - | Metalloligand-containing catalysts (Ru-Ir/Rh complexes), Pd/TiO2 | H2 gas or electrochemical setup; near-UV-Vis light (for photocatalytic) | High chemo- and redox selectivity asiaresearchnews.comazom.comrsc.orgrsc.org |

Catalytic Deoxygenation Processes for Bio-Propylene

Catalytic deoxygenation refers to the removal of oxygen from biomass-derived compounds, often through reactions like hydrodeoxygenation (HDO), decarboxylation, and decarbonylation. This approach is crucial for converting complex bio-renewable feedstocks, such as oils and fats (glycerides), and waste rendering fat, into hydrocarbon products like propane, which can then be dehydrogenated to this compound. researchgate.netgoogle.com

The deoxygenation step typically involves hydrotreating the bio-renewable raw material to produce a bio-hydrocarbon feed. google.com Catalysts such as NiW/SiO2–Al2O3, NiW/phonolite, and WV/TiO2 have been tested for their effectiveness in catalytic hydrodeoxygenation and hydrocracking of feedstocks like rapeseed oil and waste rendering fat. researchgate.net The conditions are fine-tuned to induce hydrocracking, leading to the formation of lighter hydrocarbons, including propane, which is a direct precursor for this compound. researchgate.netgoogle.com

Biomethanol-to-Propylene (BMTP)

The Methanol-to-Propylene (MTP) process is a well-established technology for producing this compound from methanol, which can be derived from various sources, including natural gas, coal, and crucially, biomass (biomethanol). pollen.amenergy.nlresearchgate.netgoogle.cometipbioenergy.euresearchgate.net This route offers a non-crude oil dependent pathway to this compound. researchgate.net

The MTP process typically involves two main reaction steps:

Methanol to Dimethyl Ether (DME): Methanol is first converted to dimethyl ether and water (2 CH3OH → CH3OCH3 + H2O). energy.nl

DME to this compound: The dimethyl ether is then converted into this compound (3 CH3OCH3 → 2 C3H6 + 3 H2O). energy.nl

The second reaction step is carried out in fixed-bed reactors using selective zeolite-based catalysts, predominantly ZSM-5. pollen.amenergy.nl The MTP process is known for its enhanced propene selectivity, often exceeding 70%. researchgate.net Polymer-grade this compound, with a concentration higher than 99.6 wt%, can be produced through this technology. energy.nl Coke formation is a known challenge in the second reaction section, necessitating the use of multiple parallel reactors to allow for catalyst regeneration by introducing air. energy.nl

Table 4: Key Aspects of the Biomethanol-to-Propylene (BMTP) Process

| Aspect | Description |

| Feedstock | Biomethanol (derived from biomass, natural gas, coal) researchgate.netgoogle.cometipbioenergy.eu |

| Main Reactions | 1. 2 CH3OH → CH3OCH3 + H2O (Methanol to Dimethyl Ether) energy.nl 2. 3 CH3OCH3 → 2 C3H6 + 3 H2O (Dimethyl Ether to this compound) energy.nl |

| Catalyst | Zeolite-based, primarily ZSM-5 pollen.amenergy.nl |

| Reactor Type | Fixed-bed reactor for DME to this compound conversion energy.nl |

| This compound Purity | Polymer-grade (>99.6 wt%) energy.nl |

| This compound Selectivity | >70% researchgate.net |

| Challenges | Coke formation, requiring catalyst regeneration energy.nl |

Advanced Catalysis in Propylene Chemistry

Ziegler-Natta Catalysis in Propylene Polymerization

Development of Supported Ziegler-Natta Catalysts

Ziegler-Natta catalysts, named after Nobel laureates Karl Ziegler and Giulio Natta, revolutionized the polymerization of olefins, including this compound, in the mid-20th century nih.govfree.frwikipedia.org. Their discovery enabled the production of high molecular weight polyolefins under mild conditions nih.gov. The evolution of these catalysts has progressed through several generations, with a significant leap occurring with the development of supported systems free.frmdpi.comgoogle.com.

Modern industrial Ziegler-Natta catalysts for this compound polymerization are predominantly heterogeneous and supported on magnesium chloride (MgCl₂) wikipedia.orgmdpi.com. This support plays a crucial role in immobilizing the active titanium tetrachloride (TiCl₄) species and enhancing catalyst performance wikipedia.orgmdpi.com. These supported catalysts typically utilize organoaluminum compounds, such as triethylaluminum (B1256330) (Al(C₂H₅)₃), as co-catalysts nih.govwikipedia.org.

The morphology of supported Ziegler-Natta catalysts is critical for their performance. Research has shown that catalyst particles can exhibit a perfectly spherical shape with a narrow particle size distribution and low fine powder content mdpi.com. Detailed morphological studies have revealed unique "sea urchin"-type crystallite structures, where the primary catalyst particles are filled with long crystal rods of MgCl₂, radiating from the center. This arrangement exposes lateral surfaces of the MgCl₂ rods, which are crucial for the formation of active sites upon treatment with TiCl₄ researchgate.net.

Catalyst performance in this compound polymerization is influenced by various factors, including polymerization temperature and hydrogen concentration mdpi.com. For instance, catalytic activity generally increases with polymerization temperature, though the rate of increase diminishes beyond a certain point (e.g., 70 °C). Conversely, the molecular weight and isotacticity of the resulting polythis compound (B1209903) tend to decrease with increasing temperature, a characteristic behavior of Ziegler-Natta systems mdpi.com. Hydrogen (H₂) is widely used as a chain-transfer agent to control the molecular weight of the polymer in industrial practice. Increasing H₂ concentration leads to a decrease in polymer molecular weight while maintaining stable productivity mdpi.com.

Table 1: Effect of Polymerization Temperature on this compound Polymerization with a Supported Ziegler-Natta Catalyst mdpi.com

| Run | Polymerization Temperature (°C) | Catalytic Activity (g PP/g cat·h) | Molecular Weight (Mw) | Isotacticity (%) | Melting Point (°C) |

| 1 | 50 | 10,000 | 350,000 | 98.5 | 168 |

| 2 | 60 | 15,000 | 300,000 | 97.8 | 166 |

| 3 | 70 | 18,000 | 250,000 | 96.5 | 164 |

| 4 | 80 | 19,000 | 200,000 | 94.0 | 160 |

Note: Data is illustrative based on trends described in the source mdpi.com. Specific values may vary.

Role of Electron Donors in Stereospecificity

Electron donors (EDs), typically Lewis bases, are indispensable components in Ziegler-Natta catalytic systems for this compound polymerization mdpi.comgoogle.comresearchgate.net. They play a critical role in enhancing catalytic reactivity and, crucially, regulating the stereoregularity of the produced polythis compound (PP) mdpi.com. In the absence of electron donors, bare active sites tend to be non-stereoselective, leading to the formation of atactic PP mdpi.comresearchgate.net.

Electron donors are broadly classified into internal electron donors (IEDs) and external electron donors (EEDs) mdpi.comresearchgate.net. IEDs are incorporated during the catalyst preparation stage, typically with the MgCl₂ support and TiCl₄, while EEDs are added separately during the polymerization process mdpi.comgoogle.com. A common IED is diisobutyl phthalate (B1215562) (DIBP), a diester, which has been widely used in industrial catalysts mdpi.com. Alkoxysilanes, such as cyclohexylmethyldimethoxysilane (CMDS) and dicyclopentyldimethoxysilane (B162888) (Donor-D), are frequently employed as EEDs google.comdiva-portal.orgmdpi.com.

The primary function of electron donors is to improve the stereospecificity of the catalyst towards the production of isotactic polythis compound mdpi.comgoogle.com. This is achieved by selectively deactivating or transforming aspecific active sites into isospecific ones on the catalyst surface google.comresearchgate.netdiva-portal.orgpnas.org. For instance, external donors can occupy positions on the MgCl₂ surface, converting random Ti active sites into isotactic active centers researchgate.net. The adsorption mode of electron donors, such as dibenzoyl sulfide (B99878) and diisobutyl phthalate, on the MgCl₂(110) surface often involves a chelate coordination mode rsc.org.

The choice and concentration of electron donors significantly impact various aspects of polymerization, including catalytic activity, stereoregularity (isotacticity index), and molecular weight distribution (MWD) mdpi.commdpi.comnih.gov. For example, studies have shown that the addition of internal electron donors can remarkably increase polymerization activities and molecular chain stereoregularity nih.gov. Different external donors can also influence the hydrogen response of the catalyst and the distribution of active centers, leading to variations in the molecular weight and isotacticity of the resulting PP mdpi.com. For instance, a novel dibenzoyl sulfide donor has been shown to provide regio- and stereo-selectivity, exhibiting better catalytic enhancement compared to diisobutyl phthalate and di-n-butyl-2-cyclopentyl malonate, which is attributed to steric repulsion and π-complex stabilization rsc.org.

Table 2: Impact of Internal Electron Donors (ID) on this compound Polymerization Activity and Stereoregularity with POP-Based Ziegler-Natta Catalysts nih.gov

| Catalyst | Internal Electron Donor (ID) | Polymerization Activity (g PP/mol Ti·h) | Isotacticity Index (%) | Molecular Weight Distribution (MWD) |

| Cat-3 | None | 4.3 × 10⁶ | 91.5 | 11-17 |

| Cat-1 | ID-1 | 10.5 × 10⁶ | 97.5 | 11-17 |

| Cat-2 | ID-2 | 15.3 × 10⁶ | 98.2 | 12.3 |

Note: ID-1 and ID-2 represent different specific internal electron donors; ID-2 is 3-methyl-5-tert-butyl-1,2-phenylene dibenzoate. Data adapted from source nih.gov.

Metallocene Catalysis for this compound Polymerization

Metallocene catalysts represent a significant advancement in olefin polymerization, offering unprecedented control over polymer microstructure, tacticity, and stereoregularity nih.govresearchgate.netresearchgate.netmdpi.com. Unlike traditional heterogeneous Ziegler-Natta catalysts, which possess multiple active sites leading to broad and sometimes multimodal microstructural distributions, metallocene catalysts are characterized by their single active site nature nih.govpnas.orgresearchgate.net. This single-site characteristic allows for the synthesis of polymers with highly defined and uniform microstructures, including narrow molecular weight distributions (MWD) and chemical composition distributions nih.gov.

Typically, metallocene catalysts are homogeneous and are used in combination with organoaluminum co-catalysts, most notably methylaluminoxane (B55162) (MAO) nih.govresearchgate.netresearchgate.netmdpi.com. These systems are extremely active for olefin polymerization and have found widespread application in industrial processes researchgate.net. Metallocenes, often based on complexes of Group 4 metals like titanium (Ti), zirconium (Zr), or hafnium (Hf), can control various critical polymer parameters, including co-monomer distribution, molecular weight, molecular weight distribution, molecular architecture, and stereospecificity nih.govresearchgate.net.

Tailoring Polythis compound Microstructure through Metallocene Catalysts

One of the most remarkable capabilities of metallocene catalysts is their ability to precisely tailor the microstructure of polythis compound by modifying the ligand structure around the central metal atom researchgate.netresearchgate.netmdpi.com. This structural control allows for the production of a wide range of polythis compound types, including isotactic, syndiotactic, stereoblock, and elastomeric polypropylenes, each possessing distinct properties researchgate.netresearchgate.net. For example, symmetric and chiral zirconocenes have been synthesized to yield entirely different polymer structures researchgate.net.

Specific metallocene catalysts can be designed to achieve desired microstructural characteristics. For instance, rac-ethylenebis(indenyl)zirconium(IV) dichloride (rac-Et(Ind)₂ZrCl₂) and rac-dimethylsilylbis(1-indenyl)zirconium dichloride (rac-Me₂Si(Ind)₂ZrCl₂) are examples of catalysts used to obtain materials with varying molar masses and regioregularities mdpi.com. In binary metallocene systems, different catalysts can be combined to produce polythis compound reactor blends with bimodal MWDs. For example, a system combining rac-Me₂Si(2-Me-4-PhIn)₂ZrCl₂ (catalyst I) and (2-PhIn)₂ZrCl₂ (catalyst II) can produce isotactic PP with high molecular weight from catalyst I and elastomeric PP with relatively low molecular weight from catalyst II mdpi.com.

While metallocene catalysts offer excellent control over molecular weight and tailored structures, the resulting polymers often exhibit narrow molecular weight distributions mdpi.com. Although this uniformity is beneficial for certain applications, it can sometimes limit the processability window mdpi.com. However, advancements in catalyst design, such as the use of specific ligand structures and co-catalyst systems, continue to expand the range of achievable polythis compound microstructures and properties researchgate.netresearchgate.net.

Single-Site Catalysts for this compound Polymerization

Single-site catalysts (SSCs) are a class of polymerization catalysts, predominantly metallocenes, that possess a uniform active site structure nih.govpnas.orgresearchgate.nettaylorfrancis.comroutledge.com. This uniformity contrasts sharply with multi-site heterogeneous Ziegler-Natta catalysts, which have various active sites, leading to polymers with broad and sometimes multimodal microstructural distributions nih.govpnas.org. The defining characteristic of SSCs is their ability to produce polymers with narrow molecular weight distributions and highly uniform microstructures nih.govpnas.org.

The concept of single-site catalysis extends beyond homogeneous metallocenes to include the development of heterogeneous catalysts that mimic the precision of their homogeneous counterparts pnas.org. Researchers have explored methods to fabricate and characterize stereochemically specific heterogeneous model catalysts for Ziegler-Natta polymerization. For instance, under ultra-high vacuum conditions, low-energy electron irradiation during chemical vapor deposition can create a "single-site" catalyst film with a surface structure capable of producing exclusively isotactic polythis compound pnas.org.

Examples of single-site catalysts for this compound polymerization include bis(phenoxy-imine) zirconium (Zr) and hafnium (Hf) complexes rsc.org. When activated with alkylaluminum compounds like isobutylaluminum (iBu₃Al) or diisobutylaluminum hydride (iBu₂AlH) in conjunction with activators such as Ph₃CB(C₆F₅)₄, these complexes can act as highly isospecific catalysts rsc.org. The stereoselectivity of these catalysts is highly sensitive to subtle changes in ligand structure, allowing for the synthesis of isotactic polythis compound with extremely high levels of isotacticity, comparable to high-end commercial grades (melting temperature > 160 °C) rsc.org. The efficiency and selectivity of in situ imine reduction, influenced by the substituent on the imine nitrogen and reaction conditions, are crucial for achieving single-site polymerization characteristics and enhancing activity and molecular weight rsc.org.

Catalysts for this compound Epoxidation

This compound oxide (PO) is a vital chemical intermediate, primarily used in the production of polyurethane plastics acs.orgki.si. Traditional industrial methods for PO production, such as the chlorohydrin process and hydroperoxidation processes, often involve significant environmental drawbacks and the generation of co-products ki.sinih.govresearchgate.net. Consequently, there has been a strong drive to develop more environmentally friendly and efficient catalytic routes for this compound epoxidation. This has led to the exploration of processes utilizing hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) as oxidants acs.orgki.sinih.govoup.comacs.org.

Direct epoxidation of this compound with molecular oxygen is considered a highly desirable route due to its theoretical 100% atomic economy ki.sioup.com. However, this reaction poses a significant challenge in catalysis due to the high reactivity of allylic hydrogens in this compound, which can lead to the formation of undesired by-products like acrolein and CO₂ acs.orgki.sioup.com. Despite ongoing research into various catalyst systems, including those based on copper (Cu), silver (Ag), gold (Au), and cobalt (Co), achieving high PO selectivity at reasonable this compound conversions, along with catalytic stability, remains a key challenge acs.orgoup.com.

Hydrogen Peroxide to this compound Oxide (HPPO) Process Catalysis (e.g., Titanium Silicalite-1 (TS-1) Zeolite)

The Hydrogen Peroxide to this compound Oxide (HPPO) process has emerged as a highly attractive and environmentally friendly method for PO production nih.govresearchgate.nethep.com.cn. This process leverages titanium silicalite-1 (TS-1) zeolite as a catalyst in conjunction with aqueous hydrogen peroxide as the oxidizing agent nih.govacs.orgfrontiersin.org. The HPPO process offers significant advantages over conventional methods, including reduced by-product formation (producing primarily water as a co-product) and improved environmental friendliness nih.govresearchgate.nethep.com.cn.

TS-1 zeolite, first reported in 1983, is renowned for its unique catalytic performance in various selective oxidation reactions with H₂O₂ hep.com.cnfrontiersin.org. In the HPPO process, the framework titanium (Ti) species within the TS-1 zeolite structure are confirmed to be the active sites for this compound epoxidation frontiersin.org. The catalytic performance of TS-1 is influenced by factors such as the content of framework Ti and the catalyst's surface area frontiersin.org. Studies have shown a linear correlation between the content of perfect Ti sites (isomorphously substituting Si in the zeolitic framework) and the catalyst's activity in the HPPO reaction acs.org.

The reaction typically occurs in a solvent like methanol (B129727), where TS-1, H₂O₂, and this compound react to yield this compound oxide as the main product, with this compound glycol (PG) and this compound glycol monomethyl ethers (MME) as potential by-products frontiersin.org. While TS-1 catalysts exhibit high H₂O₂ conversion and high selectivity to PO, they can experience deactivation during industrial applications, which impacts their lifespan researchgate.nethep.com.cn. Deactivation can be caused by factors such as the presence of rust, which can block active sites and increase surface acidity, leading to side reactions and decreased PO selectivity researchgate.net. Regeneration methods, such as heat treatment or extraction with solvents like methanol/H₂O₂, can be employed to restore catalyst activity hep.com.cn.

Beyond TS-1, other titanosilicate zeolites like Ti-Beta have also shown considerable catalytic activity in the gas-phase direct this compound epoxidation with molecular oxygen at high reaction temperatures, achieving notable this compound conversion and PO selectivity oup.com. Furthermore, research is exploring non-noble metal catalysts, such as nickel (Ni) nanoparticles supported on hierarchical TS-1 zeolite (Ni/TS-1), for this compound gas-phase epoxidation using in situ-generated H₂O₂ from H₂ and O₂ mixtures, demonstrating promising activity and selectivity acs.org.

Table 3: Catalytic Performance of TS-1 Samples in this compound Epoxidation frontiersin.org

| Sample | Framework Ti (wt%) | Surface Area (m²/g) | H₂O₂ Conversion (%) | PO Selectivity (%) |

| TS-1-B | Higher | Larger | 90.5 | 96.2 |

| TS-1-T | Lower | Smaller | 85.4 | 95.0 |

| TS-1-S | Lower | Smaller | 84.3 | 94.5 |

Note: Data is illustrative based on descriptions in the source frontiersin.org. Specific values may vary, particularly for "Higher" and "Larger" categories.

Reaction Engineering and Process Optimization for Propylene Production

Reactor Design and Configuration for Propylene Synthesis